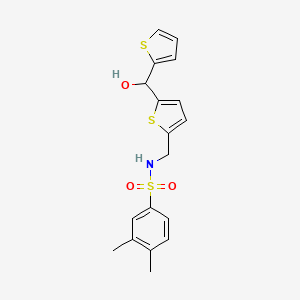

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-12-5-7-15(10-13(12)2)25(21,22)19-11-14-6-8-17(24-14)18(20)16-4-3-9-23-16/h3-10,18-20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLPOHCFMNJPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique thiophene core structure combined with a sulfonamide group, which is known for its antibacterial properties. The molecular formula is with a molecular weight of approximately 390.5 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of Thiophene Rings : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.

- Introduction of Hydroxymethyl Groups : This can be achieved through specific alkylation reactions.

- Sulfonamide Formation : The final step often involves coupling with sulfonamide derivatives under controlled conditions.

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. Research indicates that compounds similar to this compound exhibit significant inhibition against various bacterial strains. For instance, studies have shown that modifications in the thiophene structure can enhance antibacterial potency by improving binding affinities to bacterial enzymes such as dihydropteroate synthase (DHPS) .

Antitumor Activity

Recent investigations into the antitumor potential of thiophene derivatives suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells . This inhibition leads to antiproliferative effects in various mammalian cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfonamide group interacts with target enzymes, leading to disrupted metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity and affecting cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiophene-based compounds:

- Antiproliferative Effects : A study demonstrated that benzopsoralens with hydroxymethyl substitutions showed marked antiproliferative effects in mammalian cells .

- Inhibition Studies : Research on pteridine-sulfonamide conjugates indicated dual inhibition of carbonic anhydrases and dihydrofolate reductase, suggesting a potential pathway for antitumor activity .

Table 1: Comparative Biological Activities of Thiophene Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several sulfonamide derivatives reported in the evidence:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol, comparable to benzothiazole-thiophene sulfonamides (e.g., compound 96, ~470 g/mol) .

- Solubility : The hydroxymethyl group in the target compound may enhance water solubility compared to purely hydrophobic analogues like compound 96 . Conversely, compounds with dipropylsulfamoyl groups (e.g., ) exhibit higher lipophilicity due to alkyl chains.

- Thermal Stability : Triazole derivatives (e.g., ) show high thermal stability (melting points >200°C), likely due to rigid heterocyclic cores. The target compound’s stability remains speculative but may be lower due to the flexible hydroxymethyl bridge.

Spectroscopic Data

- IR Spectroscopy :

- The target compound’s hydroxymethyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in compounds like [7–9] or 96 .

- The sulfonamide S=O stretch (~1350 cm⁻¹) aligns with reported values for sulfonamides .

- Thiophene C-S/C=C vibrations (~600–800 cm⁻¹) are consistent across thiophene-containing analogues .

- NMR Spectroscopy :

- The bis-thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm, similar to compound 96’s thiophene signals .

- The 3,4-dimethylbenzenesulfonamide group would show aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.3–2.6 ppm, comparable to dimethyl-substituted sulfonamides in .

Functional Group Reactivity

- Hydroxymethyl Bridge: This group may participate in hydrogen bonding or oxidation reactions, differentiating it from non-hydroxylated analogues (e.g., ).

- Thiophene Rings : The bis-thiophene system could enhance π-π stacking interactions compared to benzothiazole or oxadiazole derivatives .

Q & A

Q. Optimization Table :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Base | Triethylamine (2 eq) | Higher yield vs. pyridine |

| Reaction Time | 12–24 hours | Longer durations improve conversion |

| Purification | Column chromatography | Removes unreacted sulfonyl chloride |

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene and sulfonamide groups. For example, coupling patterns in aromatic regions distinguish substitution positions .

- X-ray Crystallography : Resolves steric effects and confirms absolute configuration. SHELX software (e.g., SHELXL) is widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group integrity.

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bonds (~3200 cm⁻¹) .

Advanced: How can computational methods like density functional theory (DFT) predict electronic properties or reactivity?

Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:

- Electron Density Distribution : Reveals nucleophilic/electrophilic sites on thiophene and sulfonamide moieties .

- Frontier Molecular Orbitals (FMOs) : Predicts reactivity trends (e.g., HOMO-LUMO gap correlates with charge-transfer efficiency) .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation, aiding in predicting solubility or aggregation behavior.

Example Application :

DFT analysis of a related sulfonamide showed antioxidant activity via radical scavenging, guided by Fukui indices .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

Answer:

Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

- Dynamic NMR : Detects rotational barriers in sulfonamide groups that may cause signal splitting .

- Temperature-Dependent XRD : Identifies polymorphism or thermal motion artifacts .

- Complementary Techniques : Pair solid-state IR with solution-phase UV-Vis to assess environmental effects on functional groups .

Case Study :

In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, XRD confirmed planar geometry, while NMR suggested restricted rotation due to steric hindrance .

Advanced: What strategies improve regioselectivity in functionalizing thiophene rings during derivatization?

Answer:

- Directing Groups : Hydroxy or methyl substituents on thiophene can direct electrophilic substitution to specific positions .

- Cross-Coupling Catalysis : Suzuki-Miyaura reactions enable selective C-C bond formation at less reactive sites .

- Protection/Deprotection : Temporarily block reactive hydroxyl groups to avoid undesired side reactions .

Q. Regioselectivity Table :

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Electrophilic Substitution | C-5 of thiophene | 65–75 |

| Nucleophilic Addition | C-2 (via directing groups) | 50–60 |

Basic: How can prior biological data on analogous sulfonamides guide bioactivity studies of this compound?

Answer:

Structurally related sulfonamides exhibit:

- Antimicrobial Activity : Via inhibition of dihydropteroate synthase (DHPS) .

- Anticancer Potential : Through apoptosis induction or kinase inhibition .

- Enzyme Targeting : Sulfonamide groups often bind zinc-containing active sites (e.g., carbonic anhydrase) .

Q. Experimental Design :

- In Silico Docking : Use PDB structures (e.g., 1AZM for DHPS) to predict binding modes.

- In Vitro Assays : Screen against Gram-positive/negative bacteria or cancer cell lines (e.g., MTT assay) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.